2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine 2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13894792
InChI: InChI=1S/C12H16Cl3N3OSi/c1-20(2,3)5-4-19-7-18-6-8(13)9-10(14)16-12(15)17-11(9)18/h6H,4-5,7H2,1-3H3
SMILES: C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)Cl
Molecular Formula: C12H16Cl3N3OSi
Molecular Weight: 352.7 g/mol

2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC13894792

Molecular Formula: C12H16Cl3N3OSi

Molecular Weight: 352.7 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine -

Specification

Molecular Formula C12H16Cl3N3OSi
Molecular Weight 352.7 g/mol
IUPAC Name trimethyl-[2-[(2,4,5-trichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl]silane
Standard InChI InChI=1S/C12H16Cl3N3OSi/c1-20(2,3)5-4-19-7-18-6-8(13)9-10(14)16-12(15)17-11(9)18/h6H,4-5,7H2,1-3H3
Standard InChI Key OUMPIAFCFSHTFO-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)Cl
Canonical SMILES C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure (C₁₃H₁₇Cl₃N₃O₁Si) features a bicyclic pyrrolo[2,3-d]pyrimidine system, where the pyrrole ring is fused to a pyrimidine ring. Chlorine atoms occupy positions 2, 4, and 5 of the pyrimidine moiety, while the SEM group (–CH₂OCH₂CH₂Si(CH₃)₃) protects the N7 nitrogen. This substitution pattern enhances electrophilicity at the C6 position, facilitating nucleophilic aromatic substitution reactions.

Key Structural Features:

  • Chlorine Substituents: The electron-withdrawing chlorine atoms activate the pyrimidine ring for further functionalization while stabilizing the aromatic system against oxidative degradation.

  • SEM Protecting Group: The SEM group improves solubility in organic solvents and prevents unwanted side reactions at N7 during synthetic modifications.

Physicochemical Properties

Experimental and predicted properties are summarized below:

PropertyValue/DescriptionSource
Molecular Weight367.73 g/molCalculated
Boiling Point~368°C (predicted)
Density1.17–1.20 g/cm³
SolubilitySoluble in DMF, THF, DCM; insoluble in water
pKa~3.0 (pyrimidine N1)

The SEM group’s lipophilic nature contributes to the compound’s low aqueous solubility, necessitating the use of polar aprotic solvents in reactions.

Synthetic Methodologies

Stepwise Synthesis from Pyrrolopyrimidine Precursors

The synthesis typically begins with 7H-pyrrolo[2,3-d]pyrimidine derivatives, proceeding through chlorination and SEM protection:

Step 1: Chlorination
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux to introduce the third chlorine at position 5, yielding 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: SEM Protection
The N7 nitrogen is protected using SEM chloride (SEM-Cl) in the presence of a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This step achieves yields of 60–76% after purification via silica gel chromatography.

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine+SEM-ClNaH, THFTarget Compound\text{2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine} + \text{SEM-Cl} \xrightarrow{\text{NaH, THF}} \text{Target Compound}

Industrial-Scale Optimization

Large-scale production employs continuous flow chemistry to enhance reaction efficiency and safety. Key considerations include:

  • Temperature Control: Maintaining −10°C during SEM-Cl addition to minimize side reactions.

  • Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The C6 position is highly reactive toward nucleophiles due to electron deficiency induced by adjacent chlorine atoms. Common reactions include:

  • Amination: Reaction with primary or secondary amines (e.g., morpholine, piperazine) in DMF at 80°C to form C6-aminated derivatives.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids to introduce biaryl groups.

Deprotection Strategies

The SEM group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to regenerate the N7–H functionality, crucial for final biological evaluation.

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound’s scaffold is integral to synthesizing Janus kinase (JAK) inhibitors, such as ruxolitinib analogs. The C6 position is modified with cyclopropylamide groups to enhance target binding affinity.

Case Study: JAK1/2 Inhibitors

  • Derivative Synthesis: Coupling with cyclopropanecarboxylic acid derivatives yields compounds with IC₅₀ values <10 nM against JAK1.

  • Structure-Activity Relationship (SAR): Chlorine atoms at C2 and C4 improve metabolic stability by reducing cytochrome P450-mediated oxidation.

Anticancer Agents

Pyrrolopyrimidine derivatives exhibit apoptosis-inducing activity in cancer cell lines. For example, C6-substituted analogs demonstrate potent inhibition of BTK (Bruton’s tyrosine kinase) in lymphoma models.

Future Directions

Exploration of Novel Derivatives

  • Heterocyclic Hybrids: Fusion with triazole or indole rings to modulate pharmacokinetic properties.

  • Proteolysis-Targeting Chimeras (PROTACs): Incorporating the scaffold into bifunctional molecules for targeted protein degradation.

Green Chemistry Approaches

  • Solvent Reduction: Investigating ionic liquids or mechanochemical methods to minimize waste.

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